molecular formula C9H9FO2 B12842048 4-Fluoro-2-methoxy-5-methylbenzaldehyde

4-Fluoro-2-methoxy-5-methylbenzaldehyde

Cat. No.: B12842048
M. Wt: 168.16 g/mol
InChI Key: ZUALERHBOURZFF-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a methyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxy-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the formylation of 4-fluoro-2-methoxy-5-methylbenzene using a Vilsmeier-Haack reaction. This reaction typically uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents to introduce the formyl group into the aromatic ring.

Another method involves the oxidation of 4-fluoro-2-methoxy-5-methylbenzyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). This reaction converts the benzyl alcohol to the corresponding aldehyde.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts or under specific conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, MnO2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 4-Fluoro-2-methoxy-5-methylbenzoic acid

    Reduction: 4-Fluoro-2-methoxy-5-methylbenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Fluoro-2-methoxy-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the specificity and mechanism of aldehyde dehydrogenases.

    Medicine: It is explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Industry: The compound is used in the production of agrochemicals and materials with specific functional properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxy-5-methylbenzaldehyde depends on its specific application. In biological systems, it may act as a substrate for enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. The presence of the fluorine atom can influence the reactivity and selectivity of these enzymatic reactions by altering the electronic properties of the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methoxybenzaldehyde
  • 4-Fluoro-5-methoxy-2-methylbenzaldehyde
  • 4-Methoxy-2-methylbenzaldehyde
  • 2-Fluoro-5-methoxybenzaldehyde

Uniqueness

4-Fluoro-2-methoxy-5-methylbenzaldehyde is unique due to its specific substitution pattern, which combines the electron-withdrawing effect of the fluorine atom with the electron-donating effects of the methoxy and methyl groups. This combination results in distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

4-fluoro-2-methoxy-5-methylbenzaldehyde

InChI

InChI=1S/C9H9FO2/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-5H,1-2H3

InChI Key

ZUALERHBOURZFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)OC)C=O

Origin of Product

United States

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